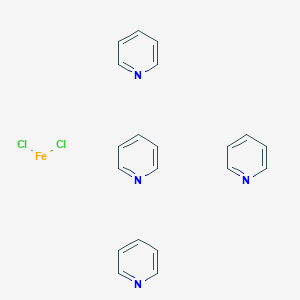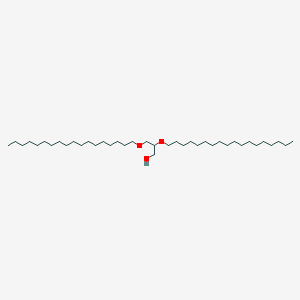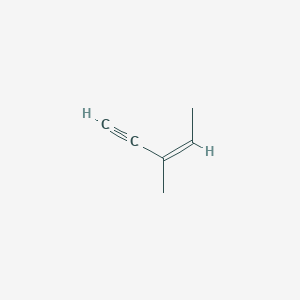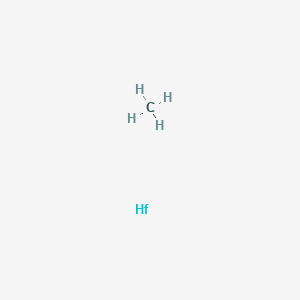
Lead(2+);oxolead;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(2+);oxolead;sulfate, also known as lead(II) sulfate, is an inorganic compound with the chemical formula PbSO₄. It is a white crystalline solid that is poorly soluble in water. Lead(II) sulfate is commonly found in nature as the mineral anglesite. It is primarily used in the production of lead-acid batteries and has various applications in the chemical industry.
准备方法
Synthetic Routes and Reaction Conditions
Lead(II) sulfate can be synthesized through several methods. One common laboratory method involves the reaction of lead(II) nitrate with sulfuric acid:
Pb(NO3)2+H2SO4→PbSO4+2HNO3
Another method involves the precipitation reaction between lead(II) nitrate and a soluble sulfate salt, such as potassium sulfate:
Pb(NO3)2+K2SO4→PbSO4+2KNO3
Industrial Production Methods
In industrial settings, lead(II) sulfate is often produced as a byproduct of the lead refining process. The crude lead is first smelted to remove impurities, and the resulting lead bullion is then subjected to electrorefining. During this process, lead(II) sulfate forms as a precipitate and is collected for further use.
化学反应分析
Types of Reactions
Lead(II) sulfate undergoes various chemical reactions, including:
Oxidation: Lead(II) sulfate can be oxidized to lead(IV) oxide in the presence of strong oxidizing agents.
Reduction: It can be reduced to metallic lead using reducing agents such as hydrogen gas.
Substitution: Lead(II) sulfate can react with other sulfates to form different lead compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Reactions with other sulfate salts like barium sulfate or calcium sulfate.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂)
Reduction: Metallic lead (Pb)
Substitution: Formation of other lead compounds depending on the reacting sulfate salt.
科学研究应用
Lead(II) sulfate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lead compounds and in analytical chemistry for qualitative analysis.
Biology: Studied for its toxicological effects on living organisms and its role in environmental pollution.
Medicine: Investigated for its potential use in radiopharmaceuticals for medical imaging.
Industry: Widely used in the production of lead-acid batteries, pigments, and as a stabilizer in plastics.
作用机制
The mechanism of action of lead(II) sulfate involves its interaction with biological molecules and cellular components. Lead ions can substitute for other metal ions in enzymes and proteins, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The primary molecular targets include metalloenzymes, ion channels, and transport proteins.
相似化合物的比较
Lead(II) sulfate can be compared with other lead compounds such as lead(II) oxide (PbO), lead(IV) oxide (PbO₂), and lead(II) chloride (PbCl₂). Each of these compounds has unique properties and applications:
Lead(II) oxide (PbO): Used in the production of glass and ceramics, and as a precursor for other lead compounds.
Lead(IV) oxide (PbO₂): A strong oxidizing agent used in lead-acid batteries and in the production of dyes and pigments.
Lead(II) chloride (PbCl₂): Used in the synthesis of lead-based pigments and as a reagent in chemical analysis.
Lead(II) sulfate is unique due to its specific applications in lead-acid batteries and its relatively low solubility in water, which makes it less bioavailable compared to other lead compounds.
属性
IUPAC Name |
lead(2+);oxolead;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.3O.4Pb/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNLQBHIXGZMQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7Pb4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
9.7e+02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














